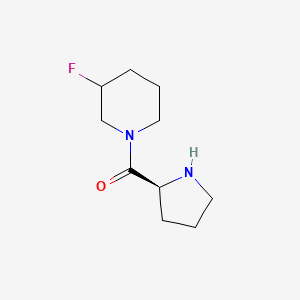![molecular formula C12H10B2O5 B13343525 Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
Dibenzo[b,d]furan-3,7-diyldiboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-3,7-diyldiboronic acid is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of two boronic acid groups attached to the 3 and 7 positions of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-3,7-diyldiboronic acid typically involves the borylation of dibenzofuran derivatives. One common method is the palladium-catalyzed borylation of dibenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-3,7-diyldiboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Scientific Research Applications
Dibenzo[b,d]furan-3,7-diyldiboronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-3,7-diyldiboronic acid primarily involves its ability to form stable carbon-boron bonds. The boronic acid groups can interact with various molecular targets, facilitating the formation of new chemical bonds. In catalytic processes, the boronic acid groups can coordinate with metal catalysts, enhancing their reactivity and enabling efficient catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with a similar structure but lacking the boronic acid groups.
Dibenzo[b,d]furan-4,6-diyldiboronic acid: Another diboronic acid derivative with boronic acid groups at different positions on the dibenzofuran ring.
Benzofuran: A simpler analog with a single furan ring fused to a benzene ring.
Uniqueness
Dibenzo[b,d]furan-3,7-diyldiboronic acid is unique due to the specific positioning of the boronic acid groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and materials science, offering advantages over other similar compounds in terms of versatility and application potential .
Properties
Molecular Formula |
C12H10B2O5 |
|---|---|
Molecular Weight |
255.8 g/mol |
IUPAC Name |
(7-boronodibenzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6,15-18H |
InChI Key |
CUINPQYFVWAWFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


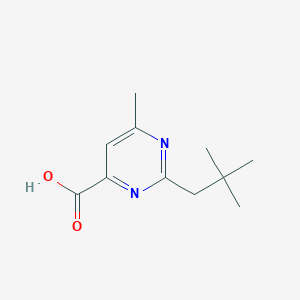
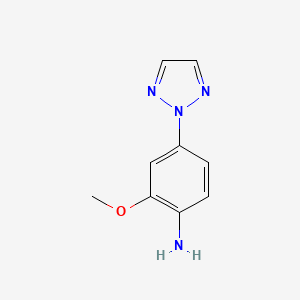
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
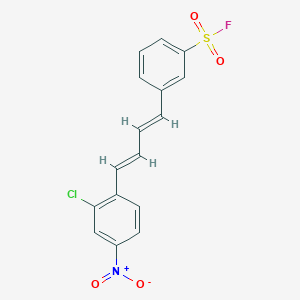
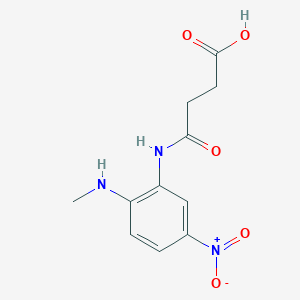
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
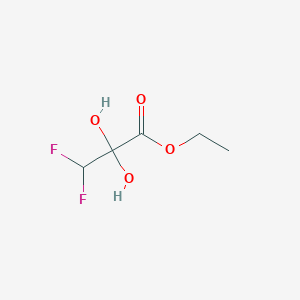

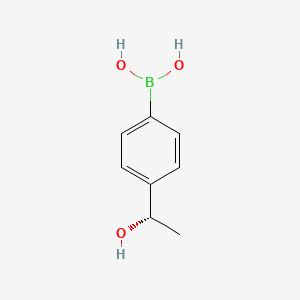
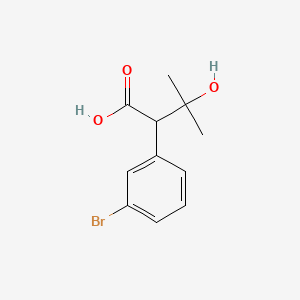
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
